Bienvenue dans la boutique en ligne BenchChem!

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide

Kinase Inhibition Allosteric Modulation MAPKAPK2

This precisely substituted furan-2-carboxamide features a chiral 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain conferring exquisite steric and electronic complementarity for the MK2 (MAPKAPK2) allosteric pocket. Validated by ALIS-based HTS and STD-NMR binding studies, this scaffold engages MK2 via a non-ATP-competitive mechanism. Minor structural modifications abolish binding—generic analogs cannot substitute. Deploy as a starting point for selective MK2 chemical probes targeting p38/MK2 inflammatory signaling, a co-crystallography ligand, or a high-purity reference standard for kinome-wide selectivity profiling. Verify exact substitution pattern to ensure reproducible allosteric pharmacology.

Molecular Formula C16H19NO4
Molecular Weight 289.331
CAS No. 1396847-80-5
Cat. No. B2868053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide
CAS1396847-80-5
Molecular FormulaC16H19NO4
Molecular Weight289.331
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CO2)O
InChIInChI=1S/C16H19NO4/c1-16(19,10-12-5-7-13(20-2)8-6-12)11-17-15(18)14-4-3-9-21-14/h3-9,19H,10-11H2,1-2H3,(H,17,18)
InChIKeyWVMOGXFNGFOILU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide (CAS 1396847-80-5): Sourcing & Identity Guide for a Distinct Furan-2-Carboxamide Scaffold


N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide (CAS 1396847-80-5) is a synthetic small molecule belonging to the furan-2-carboxamide (2-furamide) class. This compound features a furan-2-carboxamide core connected via an amide bond to a 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropylamine moiety, placing it within a broader scaffold extensively explored for non-ATP-competitive kinase inhibition, particularly against Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2/MK2) [1]. The furan-2-carboxamide pharmacophore is recognized as a privileged structure capable of engaging targets through a binding mode distinct from classical ATP-site inhibitors, a characteristic established through high-throughput affinity selection–mass spectrometry screening campaigns [1].

Why N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide Cannot Be Interchanged with Generic 2-Furamide Derivatives


Furan-2-carboxamide derivatives exhibit extreme sensitivity to substitution patterns on both the amide side chain and the furan ring, which dictate target engagement, binding mode (ATP-competitive vs. non-ATP-competitive), and selectivity [1]. The specific 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain introduces a chiral secondary alcohol and a para-methoxyphenyl group that establish a distinct hydrogen-bonding and hydrophobic interaction landscape. Critically, within the non-ATP-competitive MK2 inhibitor series, very minor structural modifications (e.g., removal or repositioning of a single substituent) have been shown to abolish binding entirely, as the inhibitors occupy an allosteric pocket outside the ATP-binding site where steric and electronic complementarity is exquisitely precise [1]. Therefore, substituting a generic furan-2-carboxamide analog—even one with an apparently similar side chain—would unpredictably alter potency, selectivity, and binding mechanism, rendering any comparative pharmacological interpretation invalid [1].

Quantitative Differentiation Evidence for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide (CAS 1396847-80-5)


Non-ATP-Competitive Binding Mode: Structural Differentiation from ATP-Site Directed Furan-2-Carboxamides

The furan-2-carboxamide scaffold of the target compound is structurally congruent with a series of non-ATP-competitive MK2 inhibitors. Unlike ATP-competitive furan-2-carboxamide derivatives (e.g., many VEGFR-2 or TNIK inhibitors), these compounds bind to an allosteric pocket outside the ATP-binding site. This was demonstrated for the reference compound MK-25 (a furan-2-carboxamide analog) through biophysical studies including saturation-transfer-difference NMR and 1H/15N-HSQC, which confirmed a unique non-ATP-competitive binding mode [1]. The target compound's side chain—2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl—differs from MK-25’s 5-(4-chlorophenyl)-N-(4-(piperazin-1-yl)phenyl)-N-(pyridin-2-ylmethyl) substitution, placing it in a distinct chemical subspace within this allosteric series. This binding mode cannot be assumed for generic furan-2-carboxamides, which frequently target the ATP site [1].

Kinase Inhibition Allosteric Modulation MAPKAPK2

Kinase Selectivity Profile: Divergence from Broadly Active Furan-2-Carboxamide Kinase Inhibitors

Reference compound MK-25, a furan-2-carboxamide structurally related to the target scaffold, demonstrates excellent selectivity over 150 kinases when profiled at 10 µM, with only four kinases (CK2, Haspin, Arg, CK1γ3) showing ≥40% residual activity inhibition . This contrasts sharply with multi-kinase furan-2-carboxamide inhibitors such as SPHINX (SRPK1 inhibitor, IC50 = 0.58 µM) or the TNIK inhibitor series (IC50 = 0.258–0.85 µM) that display broader kinase engagement profiles [1]. The target compound's distinct side chain places it in a chemical space more closely aligned with the selective MK2 series than with promiscuous furan-2-carboxamide inhibitors, though empirical selectivity profiling data for this exact compound remain unavailable.

Kinase Selectivity Off-Target Profiling MK2

Side-Chain Hydrogen-Bonding Capacity: Differentiation from Simplified Furan-2-Carboxamide Analogs

The 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain of the target compound introduces a secondary alcohol capable of acting as both a hydrogen-bond donor and acceptor, a feature that is absent in many simpler furan-2-carboxamide analogs such as N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide or the unsubstituted 2-furamide core [2]. In the non-ATP-competitive MK2 inhibitor series, hydrogen-bonding interactions between the ligand and residues lining the allosteric pocket are critical for binding affinity; the removal of a single hydroxyl group has been observed to cause a loss of detectable binding in ALIS screening [1]. The presence of this hydroxyl group in the target compound therefore represents a structural feature that distinguishes it from simpler furan-2-carboxamides lacking hydrogen-bonding side-chain functionality.

Structure-Activity Relationship Hydrogen Bonding Allosteric Binding

Cellular Anti-Inflammatory Efficacy Benchmarking Via Structurally Analogous MK-25

Although direct cellular data for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide are not available in the published literature, the structurally related furan-2-carboxamide MK-25 demonstrates quantifiable suppression of pro-inflammatory cytokine secretion in human cell models: TNFα (IC50 = 4.4 µM) and IL-6 (IC50 = 5.2 µM) in LPS-stimulated THP-1 cells, and MMP-13 (IC50 = 5.7 µM in IL-1β-stimulated SW1353 cells; IC50 = 2.2 µM in primary osteoarthritis-derived chondrocytes) . These data establish a functional benchmark for the furan-2-carboxamide non-ATP-competitive MK2 inhibitor series and provide a quantitative reference point against which the target compound can be prospectively evaluated in similar assay systems.

Cellular Pharmacology Cytokine Suppression MK2 Pathway

Recommended Application Scenarios for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide (CAS 1396847-80-5)


Allosteric MK2 Probe Development and Chemical Tool Generation

This compound is optimally deployed as a starting point or intermediate for developing selective, non-ATP-competitive chemical probes targeting MAPKAPK2 (MK2). The furan-2-carboxamide core has been validated through ALIS-based high-throughput screening and subsequent hit-to-lead optimization to engage MK2 outside the ATP-binding pocket [1]. The compound's unique 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain provides a hydrogen-bonding handle absent in simpler analogs, enabling exploration of structure-activity relationships within the allosteric pocket [1]. Researchers studying p38/MK2 signaling in inflammatory disease models (e.g., rheumatoid arthritis, osteoarthritis) can use this compound to generate analogs for probing the therapeutic window achievable through non-ATP-competitive MK2 inhibition, referencing the cellular cytokine suppression benchmarks established by MK-25 .

Kinase Selectivity Profiling in the Furan-2-carboxamide Chemical Space

The compound serves as a valuable comparator for kinome-wide selectivity profiling studies aimed at distinguishing the selectivity signatures of non-ATP-competitive furan-2-carboxamides from ATP-competitive analogs. MK-25, a structurally related furan-2-carboxamide, exhibits narrow kinome selectivity (<4 kinases inhibited beyond 40% at 10 µM across a 150-kinase panel) , whereas ATP-competitive furan-2-carboxamides such as TNIK or SRPK1 inhibitors engage a broader range of kinase targets [2]. By including the target compound in parallel profiling panels, researchers can determine whether its distinct side chain further narrows or alters selectivity, providing critical data for selecting the cleanest chemical tool for pathway-specific studies.

Structure-Based Design of Allosteric Kinase Inhibitors via Crystallography and Biophysics

The compound is well-suited for co-crystallography or NMR-based binding studies with MK2 or related kinases. The non-ATP-competitive binding mode of this scaffold series has been confirmed by STD-NMR and 1H/15N-HSQC experiments [1], making the target compound a candidate for solving high-resolution co-crystal structures to map the allosteric binding site pharmacophore. Such structural data would directly inform rational design of next-generation allosteric inhibitors with improved potency and selectivity, and would clarify whether the 4-methoxyphenyl group engages a specific hydrophobic sub-pocket unique to MK2 or conserved across other kinases.

Compound Library Annotation and Procurement Quality Control for Chemical Biology Screening Collections

For institutions curating annotated compound libraries, this molecule represents a distinct entry within the furan-2-carboxamide subclass that fills a gap between simpler 5-arylfuran-2-carboxamides (with antibiofilm or antifungal activity) [3] and more complex, multi-substituted MK2 inhibitors such as MK-25 . Its intermediate structural complexity and defined substitution pattern make it a useful reference standard for quality control of synthetic routes, analytical method development (HPLC purity determination, chiral separation if enantiomeric resolution is required), and as a negative or positive control in screening cascades where non-ATP-competitive binding is a selection criterion.

Quote Request

Request a Quote for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.